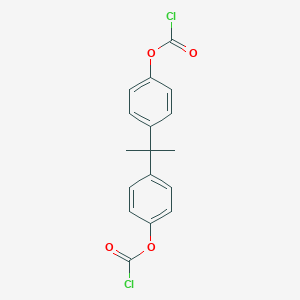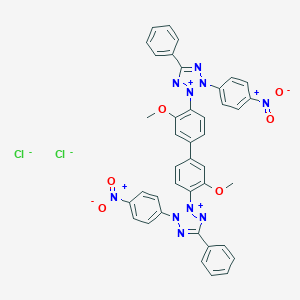
ニトロテトラゾリウムブルー塩化物
概要
説明
ニトロブルーテトラゾリウムクロリドは、2つのテトラゾール部分からなる化学化合物です。免疫学では、アルカリフォスファターゼの感度検出に広く使用されています。 この化合物は、還元によって濃い青色の色素を生成する能力で知られており、さまざまな生化学的アッセイで有用です .
科学的研究の応用
Nitroblue tetrazolium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a redox indicator in various chemical reactions.
Biology: Employed in the detection of reactive oxygen species and as a substrate for enzyme assays.
Medicine: Utilized in diagnostic tests for conditions such as chronic granulomatous disease.
Industry: Applied in the staining of histological tissue sections and in the production of diagnostic kits
作用機序
ニトロブルーテトラゾリウムクロリドの作用機序は、ジホルマザン色素を生成するための還元を含みます。この還元は通常、アルカリフォスファターゼなどの酵素、またはNADHやNADPHなどの電子供与体によって媒介されます。 生成された色素は水に不溶性であり、目に見える沈殿物を生成するため、酵素活性または活性酸素種の存在を検出することができます .
生化学分析
Biochemical Properties
Nitrotetrazolium Blue chloride plays a significant role in biochemical reactions. It is used as a substrate for dehydrogenases and other oxidases . It interacts with enzymes such as alkaline phosphatase and glucose-6-phosphate dehydrogenase . The nature of these interactions involves the reduction of Nitrotetrazolium Blue chloride to form a deep blue-colored precipitate .
Cellular Effects
Nitrotetrazolium Blue chloride has notable effects on various types of cells and cellular processes. It can be used to assess cell viability as a function of redox potential . Actively respiring cells convert the water-soluble Nitrotetrazolium Blue chloride to a deep blue-colored precipitate . It influences cell function by participating in the detection of reactive oxygen species .
Molecular Mechanism
The mechanism of action of Nitrotetrazolium Blue chloride involves its reduction in the presence of certain enzymes. In the presence of alkaline phosphatase, Nitrotetrazolium Blue chloride serves as the oxidant and is reduced to form a dark blue dye . This process involves binding interactions with the enzyme, leading to changes in gene expression and enzyme activation.
Metabolic Pathways
Nitrotetrazolium Blue chloride is involved in the metabolic pathways of certain enzymes. It interacts with enzymes such as alkaline phosphatase and glucose-6-phosphate dehydrogenase
Transport and Distribution
It is known that the compound can be taken up by cells and reduced to form a precipitate .
準備方法
合成経路と反応条件
ニトロブルーテトラゾリウムクロリドは、2,2'-ビス(4-ニトロフェニル)-5,5'-ジフェニル-3,3'-(3,3'-ジメトキシ-4,4'-ジフェニレン)ジテトラゾリウムクロリドと適切な試薬を、制御された条件下で反応させることで合成できます。 この反応では、通常、ジメチルホルムアミド (DMF) を溶媒として使用し、目的の生成物を生成するために、温度を慎重に制御する必要があります .
工業生産方法
工業的な設定では、ニトロブルーテトラゾリウムクロリドは、必要な前駆体を大型反応器で組み合わせることで生産されます。 反応混合物は、次に結晶化と濾過のプロセスによって精製され、高純度の最終製品が得られます .
化学反応の分析
反応の種類
ニトロブルーテトラゾリウムクロリドは、以下を含むさまざまな種類の化学反応を起こします。
還元: この化合物は、濃い青色のジホルマザン生成物に還元されます。
酸化: さまざまな生化学的アッセイで酸化剤として作用することができます。
一般的な試薬と条件
ニトロブルーテトラゾリウムクロリドとの反応に使用される一般的な試薬には、NADH、NADPH、およびアルカリフォスファターゼなどのさまざまな酵素が含まれます。 反応は通常、最適な活性を確保するために、制御されたpHレベルの水溶液中で行われます .
生成される主要な生成物
ニトロブルーテトラゾリウムクロリドの還元から生成される主要な生成物は、濃い青色のジホルマザン色素です。 この生成物は水に不溶性であり、生化学的アッセイの目に見える指標としてよく使用されます .
科学研究への応用
ニトロブルーテトラゾリウムクロリドは、以下を含む科学研究において幅広い用途があります。
化学: さまざまな化学反応における酸化還元指示薬として使用されます。
生物学: 活性酸素種の検出や、酵素アッセイの基質として使用されます。
医学: 慢性肉芽腫症などの病状の診断検査に使用されます。
類似化合物との比較
ニトロブルーテトラゾリウムクロリドは、還元によって濃い青色の色素を生成する能力においてユニークであり、生化学的アッセイで特に有用です。類似の化合物には以下が含まれます。
テトラゾリウムブルークロリド: 同様の用途で使用される、別のテトラゾールベースの化合物。
ニトロテトラゾリウムブルークロリド: 同様の特性と用途を持つ、密接に関連する化合物。
p-ニトロブルーテトラゾリウムクロリド: ニトロブルーテトラゾリウムクロリドの変異体で、化学特性がわずかに異なります .
これらの化合物は、同様の化学構造と用途を共有していますが、特定の反応性と溶解性特性が異なる場合があります。
特性
CAS番号 |
298-83-9 |
|---|---|
分子式 |
C40H30ClN10O6+ |
分子量 |
782.2 g/mol |
IUPAC名 |
2-[2-methoxy-4-[3-methoxy-4-[3-(4-nitrophenyl)-5-phenyltetrazol-3-ium-2-yl]phenyl]phenyl]-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;chloride |
InChI |
InChI=1S/C40H30N10O6.ClH/c1-55-37-25-29(13-23-35(37)47-43-39(27-9-5-3-6-10-27)41-45(47)31-15-19-33(20-16-31)49(51)52)30-14-24-36(38(26-30)56-2)48-44-40(28-11-7-4-8-12-28)42-46(48)32-17-21-34(22-18-32)50(53)54;/h3-26H,1-2H3;1H/q+2;/p-1 |
InChIキー |
NASAMIMNVCVVSX-UHFFFAOYSA-M |
SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8.[Cl-].[Cl-] |
正規SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3N=C(N=[N+]3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)N6N=C(N=[N+]6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8.[Cl-] |
Key on ui other cas no. |
298-83-9 |
物理的記述 |
Solid; Color varies (colorless, yellow, blue or black); [ChemIDplus] |
ピクトグラム |
Irritant |
同義語 |
Blue, Nitrotetrazolium Nitro-BT Nitroblue Tetrazolium Nitroblue, Tetrazolium Nitrotetrazolium Blue Tetrazolium Nitroblue Tetrazolium, Nitroblue |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Nitroblue Tetrazolium Chloride (NBT) primarily used for in research?
A1: NBT is widely employed as an indicator for the presence and activity of various enzymes and reactive oxygen species (ROS). [, , , , , , ] For instance, it's used to detect superoxide radical anions, a type of ROS, in biological samples. [] It also serves as a histochemical stain to differentiate between viable and thermally damaged cells. []
Q2: How does NBT detect superoxide radical anions?
A2: NBT reacts with superoxide radical anions, undergoing reduction to form a blue-colored compound called diformazan. [, , ] This color change can be easily measured spectrophotometrically, providing a quantifiable measure of superoxide production. []
Q3: What is the role of copper ions in NBT reduction when studying aldopentoses?
A3: In studies with aldopentoses, copper ions (Cu2+) act as a catalyst, promoting the autoxidation of these sugars. [] This autoxidation process generates superoxide radical anions, which then react with NBT, leading to diformazan formation and indicating the presence of these radicals. []
Q4: How is NBT used in enzyme activity assays?
A4: NBT is frequently incorporated into assays for enzymes that produce superoxide radicals as part of their catalytic cycle. [, ] The intensity of the blue color developed, due to diformazan formation, directly correlates with the enzyme activity in the sample. For example, NBT is used in assays for superoxide dismutase (SOD). []
Q5: Can NBT differentiate between viable and non-viable cells? How?
A5: Yes, NBT is employed as a viability stain, particularly in studies involving thermal damage to tissues. [, , ] Viable cells, with intact metabolic activity, reduce NBT to diformazan, exhibiting a blue color. In contrast, thermally damaged cells lose this reducing capacity and remain unstained. []
Q6: How is NBT used to assess the viability of arbuscular mycorrhizal fungi?
A6: In mycorrhizal research, NBT is combined with succinate dehydrogenase (SDH) activity staining to evaluate the viability of fungal structures within plant roots. [, ] While trypan blue staining reveals all fungal structures, NBT specifically stains metabolically active hyphae and arbuscules, providing a more accurate assessment of fungal viability and activity. [, ]
Q7: What is the significance of NBT staining in cancer research?
A7: NBT plays a role in diagnosing certain cancers, like osteosarcoma, where tumor cells overexpress alkaline phosphatase (ALP). [, ] In cytology samples, NBT combined with a phosphatase substrate like 5-bromo-4-chloro-3-indolyl phosphate toluidine salt stains ALP-positive malignant cells, aiding in confirming the diagnosis. [, ]
Q8: How does NBT contribute to understanding the effects of intense focused ultrasound?
A8: Intense focused ultrasound (IFUS) is a non-invasive technique that induces localized thermal damage in tissues. [, ] NBT staining helps visualize the depth and extent of thermal damage caused by IFUS, revealing the precise areas where cell viability is affected. This is crucial for assessing the safety and efficacy of IFUS in various applications. [, ]
Q9: What insights can NBT provide in studying the impact of environmental pollutants?
A9: NBT can be used to assess the oxidative stress induced by environmental pollutants in biological systems. [] The increased production of ROS, like superoxide, in response to pollutants can be detected by NBT, offering insights into the toxicological effects of such contaminants.
Q10: What is the significance of NBT in studying cellular differentiation processes?
A10: NBT is a valuable tool for studying cellular differentiation, particularly in immune cells. [, ] The reduction of NBT is often used as a marker for the activation and differentiation of phagocytic cells, such as neutrophils and macrophages, providing insights into immune responses. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


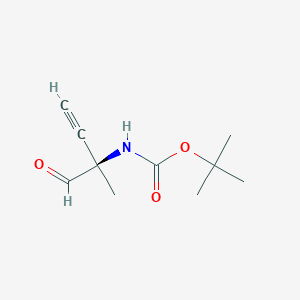
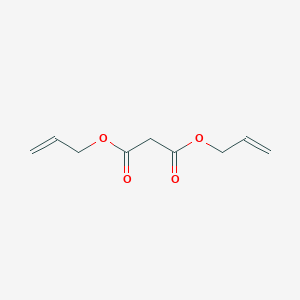
![1,3-Bis[2-(4-aminophenyl)-2-propyl]benzene](/img/structure/B160602.png)
![4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B160610.png)
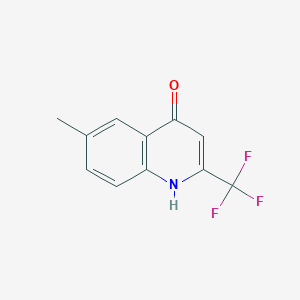
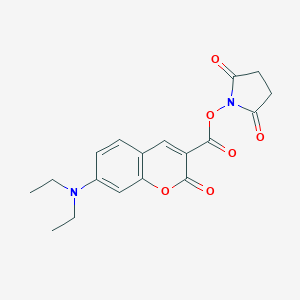
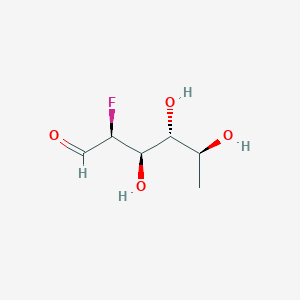
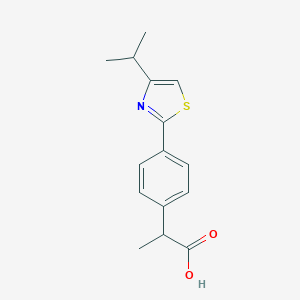
![Bis[4-(2-hydroxyethoxy)phenyl] sulfone](/img/structure/B160617.png)
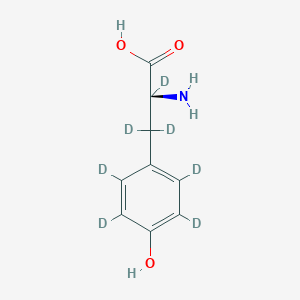
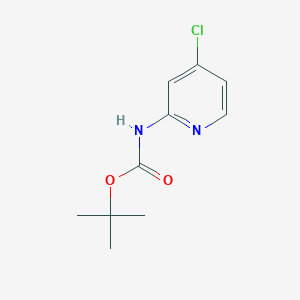
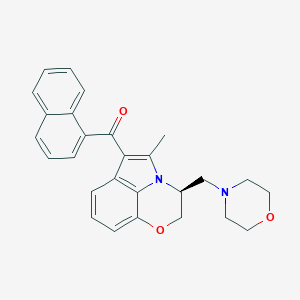
![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B160627.png)
